3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-4-methylphenyl)pyridine
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Overview
Description
3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-4-methylphenyl)pyridine is a complex organic compound that features a unique structure combining a pyridine ring with an aziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-4-methylphenyl)pyridine typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the aziridine nitrogen with cyclopropylmethyl bromide in the presence of a base.
Formation of the Pyridine Derivative: The final step involves the coupling of the aziridine derivative with a pyridine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-4-methylphenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-4-methylphenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-4-methylphenyl)pyridine involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group attached to a methylphenyl ring.
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with a carboxylic acid group attached to an iodophenyl ring.
4-Chloromethcathinone: A stimulant drug of the cathinone class with a chloromethylphenyl ring.
Uniqueness
3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-4-methylphenyl)pyridine is unique due to its combination of an aziridine ring and a pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-4-7-16(17-3-2-8-20-10-17)9-19(14)22-13-18-12-21(18)11-15-5-6-15/h2-4,7-10,15,18H,5-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDVANJEGYVSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CC=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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